1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl chains .
Scientific Research Applications
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: This compound shares structural similarities with 1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole and is used in similar research applications.
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another structurally related compound with potential biological activity.
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
1006323-20-1 |
---|---|
Molecular Formula |
C24H20Cl2N2O2 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-23(16-6-4-8-19(12-16)29-2)27-28(18-10-11-21(25)22(26)14-18)24(15)17-7-5-9-20(13-17)30-3/h4-14H,1-3H3 |
InChI Key |
ZKAYPVMZTACJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.